molecular formula C3H5N B1173575 vinylimine CAS No. 18295-52-8

vinylimine

Cat. No.: B1173575
CAS No.: 18295-52-8
M. Wt: 55.08 g/mol
InChI Key: WGDRAVMHLDKGGA-UHFFFAOYSA-N
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Description

Vinylimine, also known as prop-2-en-1-imine, is an organic compound with the molecular formula C₃H₅N. It is characterized by the presence of a vinyl group (CH₂=CH-) attached to an imine group (-NH). This compound is a reactive intermediate often used in organic synthesis and polymer chemistry .

Chemical Reactions Analysis

Vinylimine undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include ketene, isocyanic acid, and various catalysts under controlled temperature and pressure conditions.

Mechanism of Action

The mechanism of action of vinylimine involves its high reactivity due to the presence of the vinyl and imine groups. These groups allow this compound to participate in various chemical reactions, including cycloaddition and polymerization. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Vinylimine can be compared with other similar compounds, such as:

This compound is unique due to its combination of the vinyl and imine groups, which confer high reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

prop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N/c1-2-3-4/h2-4H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDRAVMHLDKGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939661
Record name Prop-2-en-1-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

55.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73311-40-7, 18295-52-8
Record name (E)-2-Propen-1-imine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073311407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prop-2-en-1-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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